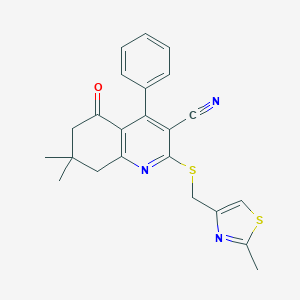

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiazole ring, and various functional groups

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility profile of thiazole compounds suggests that the compound’s action may be influenced by the solvent environment .

生化分析

Biochemical Properties

7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to modulation of their activity. Additionally, the quinoline core can interact with DNA and RNA polymerases, potentially affecting nucleic acid synthesis .

Cellular Effects

The effects of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, the compound can enhance antioxidant defenses by upregulating the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication, by intercalating into the DNA strands . This binding prevents the enzyme from properly functioning, leading to DNA damage and cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as increased oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress and inflammation . At high doses, it can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and glutathione . These interactions can lead to changes in cellular redox status and overall metabolic activity .

Transport and Distribution

Within cells and tissues, 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport . The compound interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation within cells . These interactions influence the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and nucleic acids, which are critical for its biochemical and cellular effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiazoles

科学研究应用

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Research: It is used as a probe to study the interactions between proteins and small molecules.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

相似化合物的比较

Similar Compounds

- 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and biological research.

生物活性

7,7-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound belonging to the class of tetrahydroquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological profile and mechanisms of action.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O2S2 |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 892214-49-2 |

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The most active derivative in this series showed an IC50 value of approximately 11.7 µM against A2780 cells, indicating potent antiproliferative effects .

The proposed mechanisms for the anticancer activity of these compounds include:

- Induction of Apoptosis : The compounds can trigger mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, leading to programmed cell death.

- Cell Cycle Arrest : They have been shown to affect various phases of the cell cycle, inhibiting proliferation in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 14 to 24 mm in diameter for different bacterial strains .

Case Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives on colorectal adenocarcinoma (HT-29), it was found that specific structural modifications significantly enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V positivity in treated cells.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of various thiazole-substituted quinoline derivatives against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

属性

IUPAC Name |

7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDLDXWNLCIDKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。